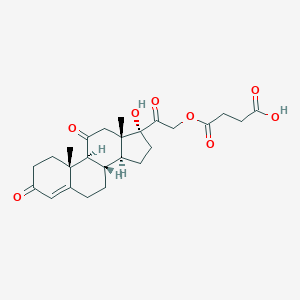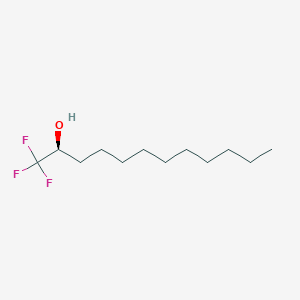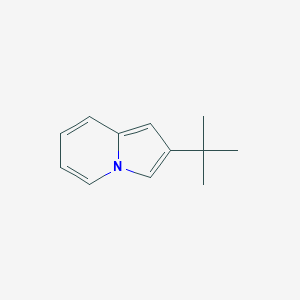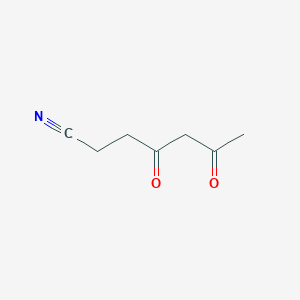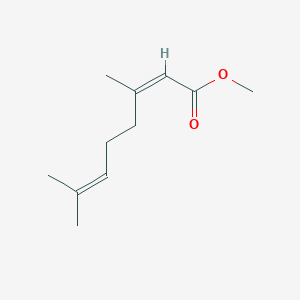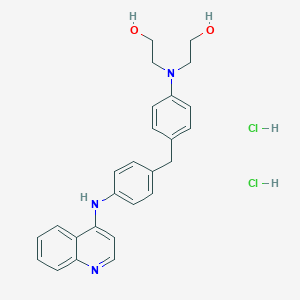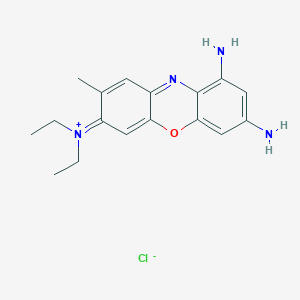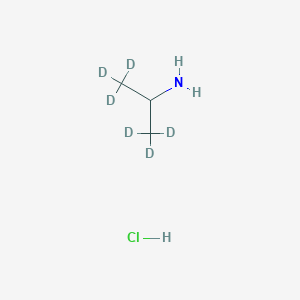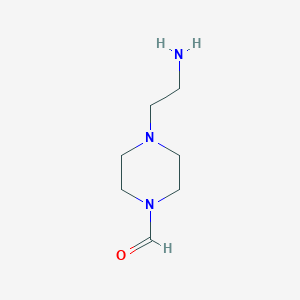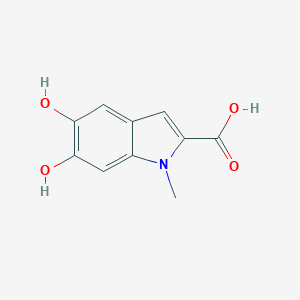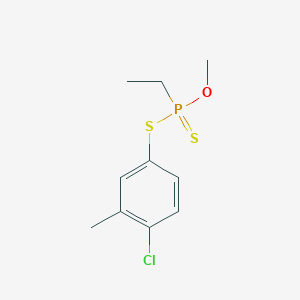![molecular formula C10H7F3N2O B160119 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1960-77-6](/img/structure/B160119.png)
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound with the CAS Number: 1960-77-6 . It has a linear formula of C10H7F3N2O .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide can be represented by the InChI code: 1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-9(16)4-5-14/h1-3,6H,4H2,(H,15,16) . The compound has a molecular weight of 228.17 g/mol .Physical And Chemical Properties Analysis
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide is a solid at room temperature . It has a molecular weight of 228.17 . The compound is sealed in a dry environment and stored at 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
- Novel compounds related to 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide have been synthesized for various applications. For instance, Yang Man-li (2008) explored the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as primary compounds, characterized by elemental analysis, IR, and 1H NMR (Yang Man-li, 2008).
Antimicrobial Applications
- A study by Darwish et al. (2014) utilized a variant of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide for the synthesis of various heterocycles with antimicrobial properties. These synthesized compounds showed promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Synthesis of Heterocyclic Compounds
- Fadda et al. (2010) reported the use of 2-Cyano-N-(tetrahydrocarbazole)acetamide in synthesizing new arylazocarbazole derivatives with potential biological interest. This research highlights the versatility of cyanoacetamide derivatives in the synthesis of complex organic compounds (Fadda et al., 2010).
Versatile Building Block in Organic Synthesis
- The compound has been described as a useful building block in organic synthesis. Moustafa A. Gouda (2014) reviewed its use in synthesizing polyfunctionalized heterocyclic compounds, demonstrating its versatility in organic chemistry (Gouda, 2014).
Applications in Analytical Chemistry
- R. Lu and R. Giese (2000) synthesized a compound named AMACE1, related to 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, for use as an electrophore reagent in trace organic analysis. This demonstrates the compound's applicability in analytical chemistry (Lu & Giese, 2000).
Antitumor Activity
- Research by Fahim et al. (2019) into novel pyrimidiopyrazole derivatives, derived from a related compound, showed significant antitumor activity, indicating potential applications in pharmacology and oncology (Fahim et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is harmful if swallowed (H302) and harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-9(16)4-5-14/h1-3,6H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXSLNQQNLJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326904 | |
| Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
1960-77-6 | |
| Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




